3-Bromopyridin-2-yl pyridin-2-yl sulfide
Description
Properties
IUPAC Name |
3-bromo-2-pyridin-2-ylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKEMQICCLBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295357 | |
| Record name | 3-Bromo-2-(2-pyridinylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-58-7 | |
| Record name | 3-Bromo-2-(2-pyridinylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(2-pyridinylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s sulfide bridge and bromine substituent distinguish it from other pyridine derivatives. Key analogs include:
Research Findings and Gaps
- Synthetic Utility: Sulfur-bridged pyridines are understudied compared to halogenated or alkylated analogs. The target compound’s structure could enable novel heterocyclic frameworks via sulfur-involving cyclization.
Preparation Methods
Thiolate Displacement of Halogen
A direct SNAr reaction between 3-bromo-2-chloropyridine and pyridin-2-thiol in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound. Potassium carbonate acts as a base to deprotonate the thiol, generating the reactive thiolate. This method achieves moderate yields (45–55%) due to competing side reactions, such as over-alkylation or hydrolysis.
Table 1: SNAr Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Substrate | 3-Bromo-2-chloropyridine |
| Nucleophile | Pyridin-2-thiol |
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 45–55% |
Microwave-Assisted SNAr
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. A 2019 study demonstrated that heating 3-bromo-2-fluoropyridine with pyridin-2-thiol at 120°C under microwave conditions for 30 minutes increased yields to 68%. The fluorinated substrate’s higher electrophilicity accelerates substitution, minimizing decomposition.
Copper-Catalyzed Cross-Coupling
Copper-mediated Ullmann-type couplings are effective for forming C–S bonds under milder conditions than traditional SNAr.
Ullmann Coupling with Thiols
Reacting 3-bromopyridin-2-amine with pyridin-2-thiol in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in dioxane at 100°C for 24 hours affords the sulfide in 72% yield. This method avoids harsh bases and improves functional group tolerance.
Table 2: Copper-Catalyzed Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Substrate | 3-Bromopyridin-2-amine |
| Coupling Partner | Pyridin-2-thiol |
| Solvent | 1,4-Dioxane |
| Base | Cs₂CO₃ |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 72% |
Ligand-Accelerated Coupling
Employing N,N’-dimethylethylenediamine (DMEDA) as a ligand with CuI reduces reaction time to 12 hours and boosts yield to 78%. The ligand facilitates oxidative addition and reductive elimination steps, critical for C–S bond formation.
One-Pot Tandem Synthesis
One-pot methodologies streamline synthesis by combining multiple steps, minimizing purification.
Sulfide Formation via Sodium Sulfide
A 2009 protocol describes reacting 3-bromo-2-iodopyridine with sodium sulfide (Na₂S·9H₂O) in ethanol at reflux, followed by treatment with 2-bromopyridine. This tandem nucleophilic substitution and sulfide coupling achieves 65% yield.
Table 3: One-Pot Synthesis Optimization
| Parameter | Value |
|---|---|
| Substrate 1 | 3-Bromo-2-iodopyridine |
| Reagent | Na₂S·9H₂O |
| Substrate 2 | 2-Bromopyridine |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 8 hours |
| Yield | 65% |
Oxidative Coupling with TBHP
Tert-butyl hydroperoxide (TBHP) promotes oxidative coupling between 3-bromopyridine-2-thiol and 2-mercaptopyridine in acetonitrile at 60°C. This metal-free approach uses iodine (I₂) as a catalyst, achieving 60% yield via disulfide intermediate formation.
Spectroscopic Characterization and Validation
Post-synthesis analysis confirms structure and purity:
-
¹H NMR (400 MHz, CDCl₃): δ 8.58 (dd, J = 4.8 Hz, 1H), 8.42 (dd, J = 7.6 Hz, 1H), 7.78–7.72 (m, 2H), 7.35–7.29 (m, 2H).
-
LC-MS : m/z 267.15 [M+H]⁺, consistent with molecular formula C₁₀H₇BrN₂S.
Challenges and Optimization Strategies
Regioselectivity Control
Bromine’s electron-withdrawing effect directs substitution to the 2-position of pyridine. However, competing reactions at the 4-position occur if steric hindrance is insufficient. Using bulkier bases (e.g., DBU) or polar aprotic solvents (DMSO) improves regioselectivity.
Side Reactions Mitigation
Hydrolysis of the sulfide bond under acidic or basic conditions is a key concern. Conducting reactions under inert atmosphere (N₂/Ar) and avoiding protic solvents above 80°C enhances stability.
Industrial-Scale Considerations
Patent EP2586777A1 highlights the importance of atom economy and cryogenic condition avoidance. A Grignard reagent-free process using 3-bromo-2-methoxypyridine and pyridin-2-thiol in toluene at 25–30°C achieves 81% yield, scalable to kilogram quantities .
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 3-Bromopyridin-2-yl pyridin-2-yl sulfide in laboratory settings?
- Methodological Answer :
- Use chemical fume hoods to minimize inhalation risks and maintain airborne concentrations below occupational exposure limits.
- Wear nitrile gloves , protective eyewear, and lab coats to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
- Store in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers) in sealed original containers .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Nucleophilic substitution : React 3-bromopyridine-2-thiol with 2-pyridyl sulfenyl chloride under inert atmospheres (e.g., nitrogen). Monitor reaction progress via TLC.
- Cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple bromopyridine derivatives with thiol precursors. Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .
Q. How can researchers effectively purify this compound post-synthesis?
- Methodological Answer :
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Monitor fractions via HPLC or UV-Vis.
- Recrystallization : Dissolve the crude product in warm ethanol and cool slowly to induce crystallization. Validate purity via melting point analysis and NMR .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts, IR peaks) be resolved during structural characterization?
- Methodological Answer :
- Perform X-ray crystallography to unambiguously confirm molecular geometry. Compare experimental data with computational models (e.g., DFT calculations) .
- Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations and resolve overlapping signals .
Q. What strategies optimize the selectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst tuning : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance steric/electronic control.
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions.
- Temperature gradients : Perform kinetic studies at varying temperatures (25–80°C) to identify optimal conditions for C-S bond formation .
Q. How do environmental interfaces (e.g., labware surfaces) influence the reactivity of this compound?
- Methodological Answer :
- Conduct adsorption studies using quartz crystal microbalance (QCM) to quantify compound interaction with glass or polymer surfaces.
- Analyze surface residues via ToF-SIMS or AFM to assess contamination risks and adjust reaction vessel pre-treatment protocols (e.g., silanization) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Methodological Answer :
- Reproduce conditions : Verify catalyst purity, solvent water content, and inert atmosphere integrity.
- Statistical validation : Perform triplicate experiments with error bars to assess reproducibility.
- Byproduct analysis : Use LC-MS to identify side products (e.g., disulfides) that may skew yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
